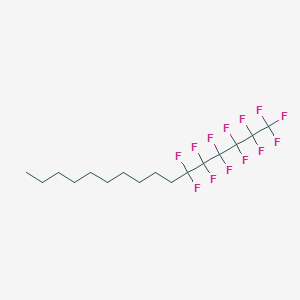

1-(Perfluoro-n-hexyl)decane

Beschreibung

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F13/c1-2-3-4-5-6-7-8-9-10-11(17,18)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBCMJRMESQQMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F(CF2)6(CH2)10H, C16H21F13 | |

| Record name | Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163727 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147492-59-9 | |

| Record name | 1-(perfluorohexyl)decane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147492-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6--Tridecafluorohexadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147492599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Perfluoro-n-hexyl)decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1-(Perfluoro-n-hexyl)decane" molecular weight and density

An In-Depth Technical Guide to 1-(Perfluoro-n-hexyl)decane: Physicochemical Properties, Synthesis, and Characterization for Advanced Applications

Introduction

1-(Perfluoro-n-hexyl)decane, systematically named 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexadecane, is a semifluorinated alkane, a class of molecules distinguished by their unique bipartite structure.[1][2] Comprising a perfluorinated carbon segment covalently linked to a hydrocarbon segment, these compounds exhibit properties derived from both moieties. The high chemical and thermal stability of the fluorinated portion, combined with the oleophilic nature of the hydrocarbon chain, results in distinct physicochemical characteristics, including high density, low surface tension, and immiscibility with both aqueous and hydrocarbon phases.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the core physicochemical properties of 1-(Perfluoro-n-hexyl)decane, outlines a representative synthetic pathway, provides robust analytical protocols for its validation, and discusses its applications, particularly in the biomedical field.

Section 1: Core Physicochemical Properties

The defining characteristics of 1-(Perfluoro-n-hexyl)decane are quantified by its physical and chemical properties. These values are fundamental for its application in any scientific or industrial context. The molecular weight is a direct result of its atomic composition, while its density is a key indicator of its behavior as a liquid, particularly relevant in applications requiring phase separation or gravitational settling.

| Property | Value | Source(s) |

| Molecular Weight | 460.32 g/mol | [2][3][4][5] |

| Density | 1.291 g/cm³ | [1][4] |

| Molecular Formula | C₁₆H₂₁F₁₃ | [3][4] |

| CAS Number | 147492-59-9 | [1][3][4] |

| Boiling Point | 105-106 °C / 3 mmHg | [1][4] |

| Flash Point | >110 °C | [1][4] |

| Refractive Index | 1.357 | [1] |

| Appearance | Clear Liquid | [1] |

| Classification | Nonionic Surfactant, Fluorohydrocarbon | [1][2] |

Section 2: Synthesis Pathway and Rationale

The synthesis of semifluorinated alkanes like 1-(Perfluoro-n-hexyl)decane typically involves the coupling of a perfluoroalkyl precursor with a hydrocarbon precursor. A common and effective method is the radical addition of a perfluoroalkyl iodide to an alkene, followed by a reduction step to remove the iodine.

The rationale for this approach is its efficiency and selectivity. The radical addition is initiated under thermal or photochemical conditions, and the subsequent dehalogenation is typically achieved with a standard reducing agent. This two-step process provides a reliable route to the target molecule with good yield.

Caption: Generalized workflow for the synthesis of 1-(Perfluoro-n-hexyl)decane.

Experimental Protocol: Synthesis

-

Reaction Setup: In a three-necked flask equipped with a condenser and a nitrogen inlet, combine 1-decene (1.0 eq) and 1-iodoperfluorohexane (1.1 eq).

-

Rationale: A slight excess of the perfluoroalkyl iodide ensures complete consumption of the alkene.

-

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~2 mol%).

-

Radical Addition: Heat the mixture to 80-90 °C under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Gas Chromatography (GC).

-

Rationale: This temperature range facilitates the thermal decomposition of AIBN to generate radicals, initiating the chain reaction. The inert atmosphere prevents unwanted side reactions with oxygen.

-

-

Workup 1: Once the starting material is consumed, cool the reaction mixture and remove any volatile components under reduced pressure.

-

Reduction: Dissolve the crude iodinated intermediate in a suitable solvent like ethanol. Add a reducing agent, such as zinc dust (2.0 eq) and a proton source like hydrochloric acid, portion-wise.

-

Rationale: The zinc and acid combination effectively reduces the carbon-iodine bond to a carbon-hydrogen bond.

-

-

Workup 2: After the reduction is complete (as monitored by GC), filter the mixture to remove zinc residues. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the final product by vacuum distillation to yield 1-(Perfluoro-n-hexyl)decane as a clear, colorless liquid.

Section 3: Analytical Validation and Quality Control

To ensure the identity, purity, and physical properties of the synthesized compound, a series of analytical tests are required. These protocols form a self-validating system, where each test confirms a different aspect of the molecule's integrity.

Caption: Workflow for purity and molecular weight determination by GC-MS.

Protocol 3.1: Determination of Molecular Weight and Purity by GC-MS

-

Sample Preparation: Prepare a 1 mg/mL solution of 1-(Perfluoro-n-hexyl)decane in a volatile solvent like ethyl acetate.

-

Instrumentation Setup:

-

GC: Use a non-polar capillary column (e.g., DB-5ms). Set a temperature gradient from 100 °C to 250 °C at 10 °C/min.

-

MS: Operate in Electron Ionization (EI) mode. Scan a mass range from 50 to 600 m/z.

-

-

Injection: Inject 1 µL of the prepared sample into the GC inlet.

-

Data Analysis:

-

Purity: The purity is determined from the relative peak area of the main component in the chromatogram.

-

Molecular Weight: The mass spectrum will show a molecular ion peak (M+) or characteristic fragment ions. The observed mass should correspond to the calculated exact mass of C₁₆H₂₁F₁₃ (460.1436 Da).[2]

-

Protocol 3.2: Precise Density Measurement

-

Instrumentation: Use a calibrated oscillating U-tube digital densitometer.

-

Calibration: Calibrate the instrument with dry air and deionized water at the target temperature (e.g., 20 °C or 25 °C).

-

Sample Loading: Introduce the 1-(Perfluoro-n-hexyl)decane sample into the measurement cell, ensuring no air bubbles are present.

-

Measurement: Allow the sample to thermally equilibrate. Record the density reading once it stabilizes.

-

Rationale: Density is temperature-dependent; precise temperature control is critical for accurate and reproducible results.

-

Section 4: Applications in Research and Drug Development

The unique properties of semifluorinated alkanes make them valuable in specialized fields. While direct applications for 1-(Perfluoro-n-hexyl)decane are emerging, the closely related compound 1-perfluorohexyloctane is a key ingredient in ophthalmic solutions for treating dry eye disease.[6]

Ophthalmology: The high density, chemical inertness, and low surface tension of these compounds are highly advantageous in ophthalmic formulations. When applied to the eye, the liquid spreads easily over the tear film. Its low volatility creates a protective layer that reduces tear evaporation, a primary cause of dry eye symptoms.[6] 1-(Perfluoro-n-hexyl)decane is expected to have similar utility. Its use in retinal deployment has also been noted, where its high density can help manipulate detached retinal tissue.[2]

Other Potential Applications:

-

Drug Delivery: As components in emulsions or as carriers for hydrophobic drugs.

-

High-Performance Fluids: Due to their thermal stability and inertness, they are candidates for use as coolants or lubricants in demanding environments.

-

Biphasic Catalysis: Their immiscibility with many organic solvents allows them to form a distinct phase for catalyst recovery.

Conclusion

1-(Perfluoro-n-hexyl)decane is a specialized fluorochemical with well-defined physicochemical properties. Its molecular weight of 460.32 g/mol and density of 1.291 g/cm³ are foundational to its behavior and function.[1][2][3][4][5] Through established synthetic routes and rigorous analytical validation, high-purity material can be produced for advanced applications. Its demonstrated utility in ophthalmology, by analogy to similar molecules, highlights the significant potential of this compound for researchers and professionals in drug development and materials science.

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 197559, 1-(Perfluorohexyl)decane. Retrieved from [Link][2]

-

Technical Disclosure Commons. (2025). Processes for preparation of 1-perfluorohexyl octane. Retrieved from [Link][6]

Sources

- 1. 1-(PERFLUORO-N-HEXYL)DECANE | 147492-59-9 [chemicalbook.com]

- 2. 1-(Perfluorohexyl)decane | C16H21F13 | CID 197559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(Perfluoro-n-hexyl)decane | CAS 147492-59-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Fluorinated compounds,CAS#:147492-59-9,1-(全氟-n-己基)癸烷,1-(perfluoro-n-hexyl)decane [en.chemfish.com]

- 5. scbt.com [scbt.com]

- 6. tdcommons.org [tdcommons.org]

Navigating the Safety Landscape of 1-(Perfluoro-n-hexyl)decane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Unique Profile of 1-(Perfluoro-n-hexyl)decane

1-(Perfluoro-n-hexyl)decane, a semifluorinated alkane, represents a class of compounds with burgeoning interest in the pharmaceutical and biomedical fields. These molecules, characterized by a perfluorinated segment linked to a hydrocarbon chain, exhibit unique physicochemical properties, including high gas solubility, chemical inertness, and low surface tension.[1] Such attributes make them promising candidates as drug delivery vehicles, particularly in ophthalmology and for respiratory therapies.[1][2] However, the very stability that makes these compounds attractive also necessitates a thorough understanding of their safety profile and handling requirements.

This guide provides a comprehensive overview of the material safety data for 1-(Perfluoro-n-hexyl)decane, drawing upon available information for structurally similar compounds and the broader class of fluorinated hydrocarbons. It is designed to empower researchers with the knowledge to handle this compound responsibly, ensuring both personal safety and the integrity of experimental outcomes.

Physicochemical Characteristics

A foundational understanding of a compound's physical and chemical properties is paramount to its safe handling. The following table summarizes the key physicochemical data for 1-(Perfluoro-n-hexyl)decane.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁F₁₃ | Santa Cruz Biotechnology[3] |

| Molecular Weight | 460.32 g/mol | Santa Cruz Biotechnology[3] |

| Appearance | Colorless liquid | Inferred from related compounds |

| Boiling Point | 105-106 °C @ 3 mmHg | Fluoryx Labs[4] |

| Density | 1.29 g/cm³ @ 20 °C | Fluoryx Labs[4] |

| Flash Point | > 80 °C | Fluoryx Labs[4] |

| Solubility | Insoluble in water | Inferred from related compounds |

Hazard Identification and Classification

-

Skin Irritation: May cause skin irritation upon direct contact.[5]

-

Eye Irritation: Can cause serious eye irritation.[5]

-

Respiratory Tract Irritation: Inhalation of mists or vapors may cause respiratory irritation.[5][6]

It is important to note that semifluorinated alkanes are generally considered to have low acute toxicity.[2] However, their persistence in biological systems is a subject of ongoing research, with some evidence suggesting the potential for bioaccumulation.[7]

The following DOT script visualizes a simplified hazard identification workflow for handling semifluorinated alkanes like 1-(Perfluoro-n-hexyl)decane.

Caption: Hazard Identification and Control Workflow for Semifluorinated Alkanes.

Toxicological Profile: A Nuanced Perspective

The toxicological profile of semifluorinated alkanes is a critical area of study for drug development professionals. While generally exhibiting low acute toxicity, their biopersistence warrants careful consideration.[7]

-

Acute Toxicity: Studies on similar semifluorinated alkanes have shown a very low acute toxicity profile.[2]

-

Irritation: As indicated by data on analogous compounds, the primary health effects are expected to be irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[5]

-

Chronic Exposure and Bioaccumulation: The high stability of the perfluorinated chain raises concerns about potential bioaccumulation with repeated or long-term exposure.[7] Research on perfluorohexyloctane (F6H8), a related compound, suggests that it can persist in biological systems and may influence cellular processes.[8] The long-term health implications of this persistence are not yet fully understood.

Safe Handling and Storage Protocols

Adherence to stringent safety protocols is essential when working with 1-(Perfluoro-n-hexyl)decane. The following step-by-step procedures are based on best practices for handling fluorinated hydrocarbons and analogous compounds.[5][9]

Personal Protective Equipment (PPE)

-

Eye Protection: Always wear chemical safety goggles or a face shield to protect against splashes.

-

Skin Protection: Wear nitrile or other chemical-resistant gloves. A lab coat or chemical-resistant apron is also recommended.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.

Engineering Controls

-

Ventilation: Always handle 1-(Perfluoro-n-hexyl)decane in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]

Storage

-

Container: Keep the container tightly closed when not in use.[5]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

The following diagram illustrates the decision-making process for handling spills of 1-(Perfluoro-n-hexyl)decane.

Caption: Decision Tree for Spill Response of 1-(Perfluoro-n-hexyl)decane.

First Aid Measures

In the event of exposure, prompt and appropriate first aid is crucial. The following measures are recommended based on the anticipated hazards.[5]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire and Explosion Hazard

1-(Perfluoro-n-hexyl)decane has a relatively high flash point (>80 °C) and is not considered highly flammable.[4] However, like all organic compounds, it will burn if exposed to a sufficiently high temperature or an ignition source.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Hazardous Combustion Products: Thermal decomposition may produce carbon oxides and hydrogen fluoride.[5]

-

Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of 1-(Perfluoro-n-hexyl)decane and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.

Conclusion: A Commitment to Safe Science

1-(Perfluoro-n-hexyl)decane holds significant promise for advancements in drug delivery and other biomedical applications. Realizing this potential requires a steadfast commitment to safety and responsible handling. By understanding its physicochemical properties, potential hazards, and the necessary control measures, researchers can confidently and safely explore the full capabilities of this unique compound. This guide serves as a foundational resource, but it is incumbent upon every scientist to exercise professional judgment, stay informed of emerging research, and prioritize a culture of safety in the laboratory.

References

-

Scantec Nordic. (2023, October 24). Perfluoro-n-hexadecanoic acid (PFHxDA). Retrieved from [Link]

-

Fluorinated Greenhouse Gases - EU Climate Action. (n.d.). What can I do?. Retrieved from [Link]

-

Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

-

EU Climate Action. (n.d.). Fluorinated greenhouse gases. Retrieved from [Link]

-

Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: n-Decane. Retrieved from [Link]

-

Chemical Research in Toxicology. (2026, February 2). Perfluorohexyloctane: More than Meets the Eye?. Retrieved from [Link]

-

PubMed Central. (2023, April 11). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Retrieved from [Link]

-

ResearchGate. (2023, April 3). (PDF) Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Retrieved from [Link]

-

PubMed. (n.d.). Toxicology of the fluoroalkenes: review and research needs. Retrieved from [Link]

-

Chemical Research in Toxicology. (2026, February 2). Perfluorohexyloctane: More than Meets the Eye?. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. pubs.acs.org [pubs.acs.org]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nbinno.com [nbinno.com]

Methodological & Application

Analytical Characterization of 1-(Perfluoro-n-hexyl)decane (F6H10) by High-Resolution NMR

Application Note: AN-NMR-F6H10-01

Abstract & Scope

This application note details the structural validation and purity assessment of 1-(Perfluoro-n-hexyl)decane (F6H10), a semi-fluorinated alkane (SFA) increasingly utilized in ophthalmology (e.g., retinal tamponades, dry eye therapies) and lipophilic drug delivery. Unlike standard hydrocarbons, F6H10 possesses a distinct amphiphilic "diblock" structure—

Introduction: The Analytical Challenge

F6H10 is a diblock molecule consisting of a rigid, hydrophobic/lipophobic perfluorinated segment and a flexible, lipophilic hydrocarbon tail. This unique structure creates a "molecular dowel" effect, stabilizing interfaces in emulsions.

Why Standard NMR Fails:

-

Solubility & Aggregation: SFAs can form micelles or aggregates in standard solvents, leading to line broadening.

-

Relaxation Dynamics: Fluorine nuclei (

F) often exhibit longer longitudinal relaxation times ( -

J-Coupling Complexity: The junction between the fluorinated and hydrogenated chains introduces complex

couplings that must be decoupled or analyzed for structural confirmation.

Materials & Equipment

Reagents

-

Analyte: 1-(Perfluoro-n-hexyl)decane (F6H10), >98% purity.

-

Solvent: Chloroform-d (

) with 0.05% v/v TMS (Tetramethylsilane).-

Rationale:

is an excellent solvent for both blocks of the SFA. While fluorinated solvents (e.g., hexafluorobenzene) can be used,

-

-

Internal Standard (Optional for

F qNMR):

Instrumentation

-

Spectrometer: 400 MHz or higher (600 MHz recommended for resolution of higher-order multiplets).

-

Probe: Double resonance broadband probe (BBFO or BBO) capable of tuning to

F (376 MHz at 9.4 T) and -

Temperature: 298 K (

).

Experimental Protocols

Protocol 1: Sample Preparation

Objective: Ensure complete solvation and prevent aggregate-induced line broadening.

-

Weighing: Accurately weigh 15-20 mg of F6H10 into a clean vial.

-

Solvation: Add 0.6 mL of

.-

Critical Step: Vortex for 30 seconds. Inspect for "schlieren" lines or phase separation. F6H10 is dense (

); ensure the solution is homogenous.

-

-

Transfer: Transfer to a 5mm high-precision NMR tube.

-

Degassing (Optional): For high-precision

measurements, degas with nitrogen to remove paramagnetic dissolved oxygen.

Protocol 2: H NMR Acquisition

Objective: Characterize the hydrocarbon tail and the diagnostic

-

Pulse Sequence: zg30 (30° excitation pulse).

-

Spectral Width: 12 ppm (-1 to 11 ppm).

-

Acquisition Time (AQ): 3.0 s.

-

Relaxation Delay (D1): 2.0 s (Total recycle time ~5s).

-

Scans (NS): 16 or 32.

-

Processing: Exponential multiplication (LB = 0.3 Hz).

Diagnostic Logic:

The

Protocol 3: F NMR Acquisition (Quantitative)

Objective: Characterize the perfluorinated block and quantify purity.

-

Pulse Sequence: zgig (Inverse gated

H decoupling) to eliminate F-H coupling and simplify integration. -

Spectral Width: 100 ppm (-70 to -170 ppm).

-

Offset (O1P): -120 ppm.

-

Relaxation Delay (D1): 20 s .

-

Causality: Terminal

groups have

-

-

Scans (NS): 64.

-

Referencing: Calibrate relative to internal

(0 ppm) or use the substitution method (calibrated previously).

Workflow Visualization

Figure 1: Analytical workflow for complete structural characterization of F6H10.

Data Interpretation & Reference Tables

Molecular Structure Assignment

Structure:

H NMR Chemical Shifts (in )

| Position | Assignment | Shift ( | Multiplicity | Integral (Expected) | Diagnostic Note |

| j | Terminal | 0.88 | Triplet ( | 3H | Standard alkane terminus. |

| i | Bulk | 1.25 - 1.35 | Broad Multiplet | 14H | Overlapping methylene envelope. |

| h | 1.58 - 1.65 | Quintet | 2H | Shielded from F-induction. | |

| g | 2.00 - 2.10 | Multiplet | 2H | CRITICAL: Downfield shift due to adjacent |

F NMR Chemical Shifts (Unreferenced/Relative)

| Position | Assignment | Shift ( | Integral (Expected) | Diagnostic Note |

| a | Terminal | -81.2 | 3F | Sharp singlet (if decoupled). |

| b-e | Bulk | -122.0 to -126.5 | 8F | Overlapping region. |

| f | -114.5 | 2F | CRITICAL: Distinctive shift due to adjacent hydrocarbon chain. |

*Note: Shifts are relative to

Advanced Characterization: 2D HOESY

Protocol 4: Heteronuclear Overhauser Effect Spectroscopy

To definitively prove the covalent bond between the fluorinated and hydrogenated blocks (and rule out a physical mixture of perfluorohexane and decane), perform

-

Setup: Tune probe to

F on the observe channel and -

Observation: Look for a cross-peak between the

-Methylene protons (2.05 ppm) and the -

Significance: The existence of this NOE cross-peak confirms the spatial proximity (< 5 Å) of the two distinct chains, validating the diblock structure.

Structural Logic Diagram

Figure 2: Structural logic linking chemical architecture to diagnostic NMR signals.

References

-

Bron, A. J., et al. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Pharmaceutics. Link

-

PubChem. (2023). 1H,1H,2H-Perfluoro-1-decene Compound Summary (Precursor/Analog Data). National Library of Medicine. Link

-

Napoli, M., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. Link

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[3] Chem. Link

Sources

Measuring the Interfacial Tension of 1-(Perfluoro-n-hexyl)decane: A Detailed Application Note and Protocol Guide

Introduction: The Unique Interfacial Properties of Semifluorinated Alkanes

1-(Perfluoro-n-hexyl)decane, a semifluorinated alkane (SFA), represents a class of molecules with intriguing interfacial properties. These linear alkanes consist of a perfluorinated segment and a hydrogenated segment, leading to their unique behavior at liquid-liquid interfaces. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate measurement of the interfacial tension (IFT) of 1-(Perfluoro-n-hexyl)decane, particularly against water. Understanding the IFT of this compound is critical for its application in areas such as drug delivery, ophthalmology, and advanced materials science.

Semifluorinated alkanes like 1-(Perfluoro-n-hexyl)decane are known to exhibit lower interfacial tensions against water compared to their non-fluorinated or perfluorinated counterparts. This phenomenon is attributed to the dipole that forms at the junction of the fluorinated and hydrogenated segments of the molecule, which influences its orientation and interaction with polar liquids like water.[1] The distinct properties of the fluorinated (lipophobic and hydrophobic) and hydrogenated (lipophilic and hydrophobic) chains drive their self-assembly at interfaces, a behavior crucial for the formation of stable emulsions and monolayers.

This guide will delve into the theoretical underpinnings of interfacial tension and provide detailed, step-by-step protocols for three widely accepted measurement techniques: the Pendant Drop method, the Du Noüy Ring method, and the Wilhelmy Plate method.

Physicochemical Properties of 1-(Perfluoro-n-hexyl)decane

A thorough understanding of the physical and chemical properties of 1-(Perfluoro-n-hexyl)decane is essential for accurate interfacial tension measurements.

| Property | Value | Source |

| Synonyms | F6H10, 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadecane | |

| CAS Number | 147492-59-9 | |

| Molecular Formula | C₁₆H₂₁F₁₃ | |

| Molecular Weight | 460.32 g/mol | |

| Density | Approximately 1.291 g/cm³ at 20°C | |

| Boiling Point | 105-106 °C at 3 mmHg | |

| Appearance | Colorless liquid |

Expected Interfacial Tension

Methodologies for Interfacial Tension Measurement

The choice of method for measuring interfacial tension depends on factors such as the nature of the liquids, the required precision, and the available equipment. Below are detailed protocols for three robust methods.

Pendant Drop Tensiometry

This optical method is based on the analysis of the shape of a drop of one liquid suspended in another. The shape of the pendant drop is determined by the balance between gravity, which elongates the drop, and the interfacial tension, which tends to maintain a spherical shape.[3][4][5]

The shape of the drop is described by the Young-Laplace equation, which relates the pressure difference across the curved interface to the surface tension and the principal radii of curvature.[6] By capturing an image of the drop and using sophisticated software to analyze its profile, the interfacial tension can be calculated with high accuracy.

Caption: Workflow for Pendant Drop Tensiometry.

-

Equipment Preparation:

-

Thoroughly clean the syringe and needle to be used for forming the drop. It is recommended to rinse with a suitable solvent (e.g., isopropanol), followed by deionized water, and then dry completely.

-

Clean the optical cuvette that will hold the bulk liquid (water) using a similar procedure.

-

-

Sample Preparation:

-

Fill the syringe with 1-(Perfluoro-n-hexyl)decane, ensuring no air bubbles are present.

-

Fill the cuvette with high-purity, deionized water.

-

-

Measurement Procedure:

-

Mount the syringe on the tensiometer.

-

Immerse the tip of the needle into the water in the cuvette.

-

Carefully dispense a drop of 1-(Perfluoro-n-hexyl)decane from the needle. Given that 1-(Perfluoro-n-hexyl)decane is denser than water, a pendant drop will form.

-

Adjust the drop size to ensure it is stable and has a distinct "pendant" shape.

-

Allow the system to equilibrate for a few minutes.

-

Capture a high-resolution image of the drop using the tensiometer's camera.

-

-

Data Analysis:

-

The software will automatically detect the edge of the drop profile.

-

The software then fits the Young-Laplace equation to the experimental drop shape.

-

The interfacial tension is calculated based on the best fit.

-

Repeat the measurement several times to ensure reproducibility.

-

Du Noüy Ring Method

This classical method measures the force required to detach a platinum-iridium ring from the interface of two immiscible liquids.[7] It is a robust and widely used technique, standardized by ASTM D971 for mineral oil and water.[8][9]

A platinum-iridium ring is placed at the interface and then slowly pulled upwards. The force required to pull the ring through the interface reaches a maximum just before the lamella of the denser liquid breaks. This maximum force is directly related to the interfacial tension. A correction factor is necessary to account for the volume of liquid lifted by the ring.[10]

Caption: Workflow for the Du Noüy Ring Method.

-

Equipment Preparation:

-

The platinum-iridium ring must be meticulously cleaned. This is typically done by rinsing with a suitable solvent and then flaming the ring to a red heat to burn off any organic contaminants.

-

Ensure the sample vessel is clean.

-

-

Sample Preparation:

-

Add the less dense liquid (water) to the sample vessel.

-

Carefully layer the denser liquid (1-(Perfluoro-n-hexyl)decane) below the water to create a distinct interface.

-

-

Measurement Procedure:

-

Attach the cleaned ring to the tensiometer's balance.

-

Lower the ring so that it passes through the interface and is submerged in the lower phase (1-(Perfluoro-n-hexyl)decane).

-

Slowly raise the platform holding the sample vessel, bringing the ring towards the interface.

-

Continue to raise the ring at a slow, constant rate. A liquid lamella will form and be pulled upwards.

-

The force measured by the balance will increase to a maximum and then decrease as the lamella begins to break.

-

The tensiometer records this maximum force.

-

-

Data Analysis:

-

The software calculates the interfacial tension using the maximum force and the dimensions of the ring, applying the necessary correction factor.

-

Perform multiple measurements to ensure accuracy and precision.

-

Wilhelmy Plate Method

This method measures the force exerted on a thin plate, typically made of platinum, as it is brought into contact with the liquid-liquid interface.[7][11] It is a versatile and accurate method for determining both surface and interfacial tension.

A vertically oriented plate is brought to the interface of the two liquids. The force acting on the plate is a combination of the gravitational force on the plate and the wetting force due to interfacial tension. By knowing the dimensions of the plate and ensuring complete wetting (a contact angle of zero), the interfacial tension can be determined from the measured force.[12]

Caption: Workflow for the Wilhelmy Plate Method.

-

Equipment Preparation:

-

Clean the platinum plate thoroughly using a suitable solvent and by flaming it to ensure a high-energy surface for complete wetting.

-

Use a clean sample vessel.

-

-

Sample Preparation:

-

Create a distinct interface between water and 1-(Perfluoro-n-hexyl)decane in the sample vessel.

-

-

Measurement Procedure:

-

Suspend the cleaned plate from the tensiometer's balance.

-

Lower the plate until it just touches the interface of the two liquids.

-

The force exerted on the plate by the interfacial tension will be measured by the balance.

-

The plate is typically immersed to a known depth to account for buoyancy forces.

-

-

Data Analysis:

-

The interfacial tension is calculated from the measured force, the perimeter of the plate, and the contact angle (which is assumed to be zero for a properly cleaned platinum plate).

-

Multiple readings should be taken to ensure the reliability of the results.

-

Data Summary and Comparison of Methods

| Method | Principle | Advantages | Disadvantages |

| Pendant Drop | Optical analysis of drop shape | Small sample volume, non-destructive, dynamic measurements possible | Requires accurate density values, sensitive to vibrations |

| Du Noüy Ring | Force to detach a ring | Well-established, standardized (ASTM D971) | Ring can be easily damaged, requires correction factors |

| Wilhelmy Plate | Force on a plate at the interface | Accurate, simple principle, can measure advancing and receding contact angles | Requires larger sample volume, plate must be perfectly clean |

Conclusion and Best Practices

The accurate measurement of the interfacial tension of 1-(Perfluoro-n-hexyl)decane is crucial for its effective application in various scientific and industrial fields. The Pendant Drop, Du Noüy Ring, and Wilhelmy Plate methods all provide reliable means of determining this important parameter. The choice of method will depend on the specific experimental requirements and available instrumentation.

For all methods, meticulous cleaning of all components that come into contact with the samples is paramount to obtaining accurate and reproducible results. Given the high density of 1-(Perfluoro-n-hexyl)decane, careful handling and layering of the liquids are necessary to create a clean and stable interface. It is also recommended to perform measurements in a temperature-controlled environment, as interfacial tension is temperature-dependent.

By following the detailed protocols outlined in this application note, researchers can confidently and accurately characterize the interfacial properties of 1-(Perfluoro-n-hexyl)decane, paving the way for its innovative use in drug development and materials science.

References

-

Reis, P. M., et al. (2020). Liquid–liquid interfaces: Water–perfluoroalkanes and water–perfluoroalkylalkanes, experimental interfacial tensions and molecular simulation. The Journal of Chemical Physics, 153(7), 074704. [Link]

-

Zeppieri, S., et al. (2001). Interfacial Tension of Alkane + Water Systems. Journal of Chemical & Engineering Data, 46(5), 1086–1088. [Link]

-

University of Lisbon. (2020). Liquid–liquid interfaces: Water–perfluoroalkanes and water–perfluoroalkylalkanes, experimental interfacial tensions and molecular simulation. ULisboa Research Portal. [Link]

-

Meinert, C., & Roy, T. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Pharmaceutics, 15(4), 1219. [Link]

-

DataPhysics Instruments. (n.d.). How does the Wilhelmy plate method work?. [Link]

-

Krafft, M. P., et al. (2018). Cosurfactant Effect of a Semifluorinated Alkane at a Fluorocarbon/Water Interface: Impact on the Stabilization of Fluorocarbon-in-Water Emulsions. Langmuir, 34(28), 8345–8354. [Link]

-

KRÜSS Scientific. (n.d.). Pendant drop. [Link]

-

Goebel, A., & Lunkenheimer, K. (1997). Interfacial tension of the water/n-alkane interface. Langmuir, 13(2), 369–372. [Link]

-

Levinger, N. E., & Benderskii, A. V. (2015). Semifluorinated Alkanes at the Air-Water Interface: Tailoring Structure and Rheology at the Molecular Scale. The Journal of Physical Chemistry B, 119(35), 11636–11645. [Link]

-

Biolin Scientific. (2021, January 5). Wilhelmy plate method for contact angle measurement. [Link]

-

Berry, J. D., et al. (2015). Measurement of surface and interfacial tension using pendant drop tensiometry. Journal of Colloid and Interface Science, 454, 226–237. [Link]

-

DataPhysics Instruments. (n.d.). ASTM D971 - Measurement of interfacial tension with a ring. [Link]

-

Li, D., et al. (2014). Improvements on full-profile fitting pendent drop method used for surface tension measurement. Applied Mechanics and Materials, 543-547, 892-895. [Link]

-

KRÜSS Scientific. (n.d.). Du Noüy ring method. [Link]

-

Biolin Scientific. (2020, September 1). Pendant drop method for surface tension measurements. [Link]

-

Ebatco Lab Services. (n.d.). Surface/Interfacial Tension. [Link]

-

Wikipedia. (n.d.). Wilhelmy plate. [Link]

-

Kandil, M. E. (2023, March 6). Effects of Molecular Size and Orientation on the Interfacial Properties and Wetting Behavior of Water/ N -Alkane Systems. Scholars' Mine. [Link]

-

CSC Scientific. (2018, July 16). Surface Tension by duNouy Rings or Wilhelmy Plates – Which to Choose?. [Link]

-

DataPhysics Instruments. (n.d.). How does the pendant drop method work?. [Link]

-

van Oss, C. J. (2006). Chapter Six The Interfacial Tension/Free Energy of Interaction between Water and Two Different Condensed-Phase Entities, i, Immersed in Water, w. Interface Science and Technology, 233–242. [Link]

-

Pro-Lehrsysteme. (n.d.). Surface tension with the ring method (Du Nouy method). [Link]

-

Lab Instrument Solution. (2011, September 2). Du Noüy ring Method. [Link]

-

Eastoe, J., et al. (2002). Interfacial Properties of Fluorocarbon and Hydrocarbon Phosphate Surfactants at the Water−CO2 Interface. Langmuir, 18(16), 6161–6166. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pendant drop | KRÜSS Scientific [kruss-scientific.com]

- 4. researchers.ms.unimelb.edu.au [researchers.ms.unimelb.edu.au]

- 5. biolinscientific.com [biolinscientific.com]

- 6. How does the pendant drop method work? - DataPhysics Instruments [dataphysics-instruments.com]

- 7. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]

- 11. Wilhelmy plate - Wikipedia [en.wikipedia.org]

- 12. biolinscientific.com [biolinscientific.com]

Troubleshooting & Optimization

Improving the long-term stability of semifluorinated alkane formulations

Technical Support Center: Semifluorinated Alkane (SFA) Formulations

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Long-term Stability & Troubleshooting of SFA Vehicles (F6H8, F4H5)

Welcome to the SFA Formulation Hub

You are likely here because your "water-free" formulation is behaving unexpectedly—volume loss, precipitation, or container deformation. Unlike aqueous solutions or traditional oils, Semifluorinated Alkanes (SFAs) like Perfluorohexyloctane (F6H8) and Perfluorobutylpentane (F4H5) possess a unique "amphiphilic" nature (fluorophilic + lipophilic) that defies standard pharmaceutical logic.

This guide treats your formulation as a system of thermodynamic equilibria. We do not guess; we analyze phase behavior, material interaction, and solubility limits.

Module 1: Physical Stability & Volatility Management

User Query: "My stability samples are losing volume, but the seals are intact. Is the drug degrading?"

Root Cause Analysis: SFAs are chemically inert but physically volatile. The volume loss is rarely chemical degradation; it is almost certainly vapor transmission or material sorption .

-

F4H5 (Perfluorobutylpentane) has a high vapor pressure (~45 mbar at 20°C).

-

F6H8 (Perfluorohexyloctane) is less volatile (~3 mbar at 20°C) but still permeates low-density polymers over time.

Troubleshooting Protocol: The "Closed-System" Verification

-

Gravimetric Tracking: Do not rely on visual volume checks. Weigh samples on Day 0, 7, 14, and 30.

-

Material Permeation Test:

-

Compare weight loss in Glass (Control) vs. LDPE/HDPE (Test).

-

Criterion: If Glass

but Plastic

-

Decision Matrix: Selecting the SFA based on Volatility

Figure 1: SFA Selection Logic based on required residence time and volatility profiles.

Module 2: API Solubility & Precipitation

User Query: "My Cyclosporine A dissolved initially but crystallized after 1 week at 4°C. Why?"

Root Cause Analysis: SFAs are not oils. They solubilize drugs via weak dipole-dipole interactions, not hydrophobic bonding. They have a steep temperature-dependent solubility curve.

-

Saturation Supercooling: You likely dissolved the API at elevated temps (or using a cosolvent like ethanol) and created a supersaturated solution that crashed out upon cooling.

Data Table: Solubility Benchmarks (at 25°C) Note: Values are approximate and dependent on specific API polymorphs.

| API | Solubility in Pure F6H8 | Solubility in F6H8 + 1% Ethanol | Solubility in Castor Oil (Comparison) |

| Cyclosporine A | ~0.05 mg/mL (Poor) | > 1.0 mg/mL (High) | ~20 mg/mL |

| Tacrolimus | < 0.01 mg/mL | ~ 0.5 mg/mL | ~15 mg/mL |

| Omega-3 FA | Miscible (High) | Miscible | Miscible |

Troubleshooting Protocol: Saturation Equilibrium

-

The "Shake-Flask" Method:

-

Add excess API to the SFA.

-

Stir for 72 hours at the target storage temperature (e.g., 25°C). Do not heat to speed it up.

-

Filter (0.2 µm PTFE) and assay the filtrate. This is your thermodynamic limit (

).

-

-

Cosolvent Titration:

-

If

is too low, add Ethanol (EtOH) in 0.5% increments. -

Warning: Ethanol increases solubility but decreases the stability of the SFA-Plastic interface (see Module 3).

-

Module 3: Packaging & Material Compatibility

User Query: "The dropper tip of my bottle is swelling and the cap won't fit back on."

Root Cause Analysis: SFAs are highly lipophilic and fluorophilic.[1] They can partition into low-density polymers (sorption), causing swelling.

-

Incompatible: LDPE (Low-Density Polyethylene), Silicone, PVC.

-

Compatible: Glass, HDPE (High-Density Polyethylene), PP (Polypropylene) - usually.

Experimental Workflow: Swelling & Leaching Test

Figure 2: Material Compatibility Screening Workflow. High swelling indicates potential for bottle deformation or dose inaccuracy.

Module 4: Sterilization & Manufacturing

User Query: "Can I autoclave my SFA formulation? It's water-free, so hydrolysis isn't a risk."

Direct Answer: NO. Do not autoclave.

-

Pressure Risk: The high vapor pressure of SFAs (especially F4H5) inside a sealed bottle during autoclaving can cause explosion or seal failure.

-

Phase Separation: If you use cosolvents (ethanol), heat can disrupt the micellar/solution structure.

Correct Protocol: Sterile Filtration

-

Filter Type: Use PTFE or PVDF (hydrophobic) membranes.

-

Avoid: Cellulose Acetate (incompatible with some organic solvents) or PES (often hydrophilic).

-

Bubble Point Test: Note that SFAs have very low surface tension (~20 mN/m). This drastically changes the "bubble point" pressure compared to water. You must validate the integrity test values specifically for the SFA vehicle.

References & Authoritative Grounding

-

Gehlsen, U., et al. (2017). "Cyclosporine A-loaded semifluorinated alkanes: A novel carrier for the topical treatment of dry eye disease." Graefe's Archive for Clinical and Experimental Ophthalmology. (Demonstrates F6H8 efficacy and solubility profiles).

-

Novaliq GmbH. "EyeSol® Technology: The first water-free technology for ophthalmic products."[2] (Explains the mechanism of SFA monolayers and residence time).

-

Chachaj-Brekiesz, A., et al. (2019). "Perfluorohexyloctane (F6H8) as a delivery agent for cyclosporine A in dry eye syndrome therapy."[3] Colloids and Surfaces B: Biointerfaces. (Detailed physicochemical interactions).

-

Kautz, J., et al. (2020). "Interactions of Perfluorohexyloctane With Polyethylene and Polypropylene Pharmaceutical Packaging Materials."[4] Journal of Pharmaceutical Sciences. (Critical data on HDPE/LDPE compatibility).

Sources

- 1. Semi-fluorinated alkanes as carriers for drug targeting in acute respiratory failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Home - Novaliq [novaliq.com]

- 3. Perfluorohexyloctane (F6H8) as a delivery agent for cyclosporine A in dry eye syndrome therapy - Langmuir monolayer study complemented with infrared nanospectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interactions of Perfluorohexyloctane With Polyethylene and Polypropylene Pharmaceutical Packaging Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting "Perfluorohexyloctane" eye drop formulation challenges

Technical Support Hub: Perfluorohexyloctane ( ) Formulation

Status: Operational

Lead Scientist: Senior Application Specialist

Topic: Troubleshooting Formulation, Sterilization, and Packaging of

Physicochemical Integrity & Handling

Context: Unlike aqueous eye drops,

Quick Reference Data

| Property | Value | Critical Implication |

| Density | ~1.33 g/cm³ | Drops are heavier than water; gravimetric filling must account for this.[6] |

| Surface Tension | ~20 mN/m | Extremely low.[6] Spreads instantly. Standard "drop count" calculations will fail (drops are smaller). |

| Refractive Index | ~1.34 | Similar to water (1.33).[6] Minimal visual blurring for patients. |

| Water Solubility | < | Practically insoluble.[5][6] It is a "Water-Free" system.[7] |

Troubleshooting Guide

Q: Why are my drop volumes inconsistent during dosing studies?

-

Diagnosis: Low Surface Tension Effect. [5]

-

The Science: Standard aqueous eye droppers are calibrated for fluids with a surface tension of ~72 mN/m (water).

has a surface tension of ~20 mN/m. This lack of cohesive force means the liquid "falls" out of the tip prematurely, creating a significantly smaller drop volume (approx. 10–15 µL vs. the standard 30–50 µL). -

Corrective Action:

-

Do not use standard aqueous drop counters.

-

Use positive displacement pipettes for analytical aliquoting.

-

For clinical packaging, validate a specific low-surface-tension dropper tip (often with a smaller orifice) to ensure consistent dosing.

-

Q: I see "schlieren" or wavy lines when mixing

-

Diagnosis: Refractive Index Mixing.

-

The Science: While

is amphiphilic and dissolves many lipids (e.g., triglycerides), transient optical distortions occur due to density differences during mixing. -

Corrective Action: Continue agitation. If the solution does not clear, the lipid may be too polar.

has a "fluorous" domain that repels highly polar substances. It is generally immiscible with water and miscible with ethanol/hexane .

Compatibility & Packaging (The "Leaching" Issue)

Context: This is the most frequent failure point. SFAs are aggressive solvents toward certain polymers.

Q: My stability samples in LDPE bottles are collapsing (paneling) or losing weight.

-

Diagnosis: Polymer Sorption & Permeation.

-

The Science:

is a small, non-polar molecule. It can diffuse into the amorphous regions of Low-Density Polyethylene (LDPE).-

Sorption: The plastic absorbs the liquid, swelling and softening the bottle.

-

Permeation: The liquid evaporates through the bottle wall over time.

-

Reference: Studies indicate SFAs can lower the melting point of PE and PP, indicating plasticization (Falk et al., 2020).

-

-

Corrective Action:

-

Switch Material: Use High-Density Polyethylene (HDPE) or Glass (Type I). HDPE has higher crystallinity, reducing permeation.

-

Verify Cap Liners: Ensure cap liners are not standard foam/LDPE. Use Teflon (PTFE)-faced liners.

-

Q: I detected unexpected peaks in my GC-MS analysis of the stability samples.

-

Diagnosis: Extractables/Leachables (E&L).

-

The Science: Because

is an excellent solvent for lipophilic compounds, it will leach additives (plasticizers, antioxidants) from non-compatible tubing or gaskets used during manufacturing. -

Corrective Action:

-

Replace all manufacturing tubing with PTFE (Teflon) or FEP .

-

Avoid silicone tubing (high swelling risk).

-

Conduct a controlled extraction study on the final container closure system (CCS).

-

Visual Logic: Packaging Decision Tree

Figure 1: Decision matrix for container selection. HDPE is the standard compromise between squeezability and chemical resistance.

Sterilization & Manufacturing

Context:

Q: Can I autoclave the final product?

-

Answer: NO.

-

The Science:

-

Thermal Expansion: SFAs have a high coefficient of thermal expansion. Autoclaving a sealed bottle may cause it to burst or deform.

-

Immiscibility: Steam sterilization relies on moisture transfer. Since

is water-free, steam cannot penetrate the liquid to kill microbes effectively in the same way it does for aqueous solutions.

-

-

Corrective Action: Use Aseptic Processing with Sterile Filtration .

Q: The filtration process is extremely slow, or the filter locks up.

-

Diagnosis: Bubble Point / Membrane Mismatch. [6]

-

The Science:

-

Corrective Action:

-

Membrane Selection: Use Hydrophobic PTFE or PVDF (0.2 µm).

-

Pre-Wetting: Ensure the filter is dry or pre-wetted with a compatible solvent (though dry hydrophobic PTFE usually works instantly with

). -

Integrity Testing: Do not use the standard water-bubble point test. You must validate a product-wetted integrity test or use an alcohol-based bubble point value correlated to the specific surface tension of

.

-

Visual Logic: Manufacturing Workflow

Figure 2: Validated workflow for F6H8 manufacturing. Note the exclusion of heat sterilization.

Analytical Troubleshooting

Q: My retention times on the GC shift, or I see "ghost" peaks.

-

Diagnosis: Sample Volatility & Carryover.

-

The Science:

is highly volatile. If the injector temperature is too high, or if the split ratio is incorrect, you may saturate the column or lose the sample before it enters the column properly. -

Corrective Action:

-

Use a Headspace GC method if quantifying impurities to avoid matrix effects.

-

If doing direct injection, ensure a high split ratio and verify the solvent delay to prevent detector saturation.

-

References

-

FDA Center for Drug Evaluation and Research. (2023). Integrated Review: Miebo (Perfluorohexyloctane Ophthalmic Solution).[9][10] Application No. 216675.[9]

-

Falk, M., et al. (2020).[11] Interactions of Perfluorohexyloctane With Polyethylene and Polypropylene Pharmaceutical Packaging Materials.[11] Journal of Pharmaceutical Sciences.

-

Steven, P., et al. (2015). Semifluorinated Alkane Eye Drops for Treatment of Dry Eye Disease—A Prospective, Randomized Clinical Trial. Current Eye Research.

-

PubChem. (n.d.). Perfluorohexyloctane Compound Summary. National Library of Medicine.

Sources

- 1. Deciphering the Action of Perfluorohexyloctane Eye Drops to Reduce Ocular Discomfort and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perfluorohexyloctane | C14H17F13 | CID 10477896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bausch.com [bausch.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Perfluorohexyloctane | 133331-77-8 | Benchchem [benchchem.com]

- 6. Perfluorooctane (CAS 307-34-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. ajmc.com [ajmc.com]

- 8. What is the mechanism of Perfluorohexyloctane? [synapse.patsnap.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. pharmacytimes.com [pharmacytimes.com]

- 11. researchgate.net [researchgate.net]

Handling and storage recommendations for "1-(Perfluoro-n-hexyl)decane"

Welcome to the technical support guide for 1-(Perfluoro-n-hexyl)decane (CAS 147492-59-9). This document is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling, storage, and application of this unique fluorinated compound. As a semi-segmented hydrocarbon-fluorocarbon, its distinct physical properties, such as high density and immiscibility with both aqueous and hydrocarbon phases, necessitate specific protocols to avoid common experimental pitfalls.

This guide provides direct answers to frequently asked questions and offers robust troubleshooting workflows for issues that may arise during your experiments.

Physicochemical Data Summary

For quick reference, the key physical and chemical properties of 1-(Perfluoro-n-hexyl)decane are summarized below. Understanding these properties is fundamental to its correct application and handling.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁F₁₃ | [1][2] |

| Molecular Weight | 460.32 g/mol | [1][2][3] |

| Appearance | Colorless Liquid | [4] |

| Density | ~1.29 g/cm³ at 20°C | [3][5] |

| Boiling Point | 105-106 °C at 3 mm Hg | [3][5] |

| Flash Point | > 80 °C (>110 °C reported by some sources) | [3][5] |

| Water Solubility | Insoluble | [4][6] |

| Chemical Class | Fluorohydrocarbon, Nonionic Surfactant | [1][7] |

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the routine handling, storage, and disposal of 1-(Perfluoro-n-hexyl)decane.

1. What are the correct storage conditions for 1-(Perfluoro-n-hexyl)decane?

Proper storage is crucial for maintaining the chemical integrity and ensuring the safety of laboratory personnel.

-

Temperature & Environment: Store the compound in a cool, dry, and well-ventilated area.[8][9] A recommended storage temperature for similar, though more volatile, alkanes is 4°C, which is a safe practice to adopt.[10]

-

Container: Always keep the container tightly closed to prevent contamination and potential evaporation, although the compound has a low vapor pressure.[6][8][11]

-

Incompatibilities: Store away from strong oxidizing agents.[8] While chemically stable under normal conditions, avoiding contact with highly reactive chemicals prevents unforeseen hazardous reactions.[8]

2. What personal protective equipment (PPE) is required for handling?

Standard laboratory good practices should be followed to minimize exposure.

-

Eye and Face Protection: Wear safety goggles with side protection or a face shield.[10]

-

Hand Protection: Use chemically resistant gloves tested according to standards like EN 374.[10] Given its fluorinated nature, fluoroelastomer gloves are an excellent choice, though nitrile gloves may be suitable for short-duration handling. Always check with the glove manufacturer for specific chemical compatibility.

-

Skin and Body Protection: A standard lab coat is required. Ensure that an emergency eye wash fountain and safety shower are immediately accessible in the work area.[8][9]

-

Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling any fumes or mists.[8]

3. What materials are compatible and incompatible with this compound?

For experimental setups and storage, material compatibility is key.

-

Compatible Materials: Glass (borosilicate) and PTFE (Teflon) are generally excellent choices for handling and storing fluorinated compounds due to their chemical inertness.

-

Incompatible Materials: Avoid strong oxidizing agents.[8] While specific data for 1-(Perfluoro-n-hexyl)decane is limited, perfluorinated compounds can react with alkali metals.[6] It is also prudent to test compatibility with certain elastomers or plastics which may swell or degrade upon prolonged contact.

4. How should I dispose of 1-(Perfluoro-n-hexyl)decane waste?

This compound is a per- and polyfluoroalkyl substance (PFAS). PFAS are known as "forever chemicals" due to their extreme persistence in the environment.[12][13] Standard disposal methods are often inadequate.

-

Do NOT Dispose Down the Drain: Its insolubility in water and persistence make this an unacceptable disposal route.[12]

-

Professional Disposal Required: All waste containing this compound must be treated as hazardous waste. It should be collected in appropriate, sealed containers and handled by a licensed environmental waste disposal company.[6]

-

Current Disposal Technologies: The U.S. EPA's interim guidance on PFAS disposal identifies thermal destruction (incineration), landfills, and underground injection as current technologies.[14] High-temperature incineration (typically >1,100°C) is considered a more permanent solution, as it aims to break the strong carbon-fluorine bonds.[13][15] However, this must be done in specialized facilities to prevent the release of harmful byproducts.[12][16] Always consult your institution's environmental health and safety (EHS) office for specific local and national regulations.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during experiments involving 1-(Perfluoro-n-hexyl)decane.

Scenario 1: Incomplete or Slow Phase Separation

Problem: I am using 1-(Perfluoro-n-hexyl)decane as a dense, immiscible phase in an extraction, but the separation from the aqueous or hydrocarbon layer is very slow, or a cloudy interface remains.

Causality: This issue typically stems from two primary properties of the compound:

-

High Density: With a density of ~1.29 g/cm³, it will efficiently form the bottom layer beneath both aqueous (~1.0 g/cm³) and common organic solvents like decane (~0.73 g/cm³).[3][4][5]

-

Surfactant Properties: As a nonionic surfactant, it can stabilize droplets at the interface, leading to the formation of an emulsion which hinders clean phase separation.[1][7] Vigorous mixing or vortexing exacerbates this effect.

Step-by-Step Solution Protocol:

-

Modify Mixing Technique: Instead of vigorous shaking or vortexing, use gentle inversion of the vessel for 1-2 minutes to facilitate mass transfer without introducing excessive shear forces that promote emulsification.

-

Employ Centrifugation: If an emulsion has already formed, centrifugation is the most effective mechanical method to break it. The significant density difference will be amplified by the centrifugal force, compelling the phases to separate.

-

Starting Parameters: A spin at 2,000 - 5,000 x g for 5-10 minutes is typically sufficient.

-

-

Use a Demulsifier (Advanced): For highly persistent emulsions, the addition of a small amount of a suitable demulsifying agent (e.g., a short-chain alcohol like isopropanol, if compatible with your system) can disrupt the interfacial tension and promote coalescence. This should be a last resort, as it alters the chemical composition of your system.

-

Thermal Shock (Use with Caution): Gently warming or cooling the mixture can sometimes destabilize an emulsion. However, be mindful of the boiling points of your components and the thermal sensitivity of your analytes.

Caption: Decision tree for resolving phase separation issues.

Scenario 2: Residue in Glassware After Cleaning

Problem: After my experiment, I followed my standard glassware cleaning protocol (e.g., water, detergent, acetone/ethanol rinse), but I suspect there is an invisible film of 1-(Perfluoro-n-hexyl)decane remaining, which could affect my next experiment.

Causality: This is a valid concern. Due to its fluorinated nature, 1-(Perfluoro-n-hexyl)decane is both hydrophobic and lipophobic. This means it repels both water and hydrocarbon-based organic solvents, making it difficult to remove with standard cleaning procedures. An invisible film can indeed remain adsorbed to the glass surface.

Step-by-Step Decontamination Protocol:

-

Initial Mechanical Removal: Disassemble your apparatus and drain as much of the compound as possible while it is still liquid.

-

Fluorinated Solvent Rinse: The most effective way to remove fluorinated compounds is to use a fluorinated solvent in which they are soluble.

-

Recommended Solvents: Perfluorohexane or other similar fluorinated ethers are good candidates.[17]

-

Procedure: Perform an initial rinse with a small volume of the fluorinated solvent. Collect this rinse as hazardous fluorinated waste.

-

-

Polar Organic Solvent Rinse: Following the fluorinated solvent rinse, wash the glassware with a polar organic solvent like acetone or isopropanol. This will remove the fluorinated solvent.

-

Standard Aqueous Wash: Now, proceed with your standard laboratory wash protocol using detergent and hot water.

-

Final Rinse and Drying: Rinse thoroughly with deionized water and dry completely, either in an oven or by air drying.

This multi-step process ensures that the fluorinated residue is first solubilized and removed, allowing the subsequent standard cleaning steps to be effective.

Sources

- 1. 1-(Perfluorohexyl)decane | C16H21F13 | CID 197559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(Perfluoro-n-hexyl)decane | CAS 147492-59-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Fluorinated compounds,CAS#:147492-59-9,1-(全氟-n-己基)癸烷,1-(perfluoro-n-hexyl)decane [en.chemfish.com]

- 4. Decane | C10H22 | CID 15600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluoryx.com [fluoryx.com]

- 6. fishersci.com [fishersci.com]

- 7. 1-(PERFLUORO-N-HEXYL)DECANE | 147492-59-9 [chemicalbook.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. carlroth.com [carlroth.com]

- 12. researchgate.net [researchgate.net]

- 13. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]

- 14. epa.gov [epa.gov]

- 15. blog.wastebits.com [blog.wastebits.com]

- 16. sustainability-lab.net [sustainability-lab.net]

- 17. Perfluorohexane | C6F14 | CID 9639 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

Technical Guide: Cytotoxicity and Biocompatibility of 1-(Perfluoro-n-hexyl)decane (F6H10)

Executive Summary

1-(Perfluoro-n-hexyl)decane (F6H10) represents a distinct class of fluorinated compounds known as Semi-Fluorinated Alkanes (SFAs) .[1] Unlike perfluorocarbon liquids (PFCLs) such as perfluorooctane (PFO) or perfluorodecalin (PFD), F6H10 possesses an amphiphilic structure consisting of a perfluorinated segment (

This structural duality grants F6H10 unique biocompatibility advantages: it functions as a lipophilic solvent while maintaining the inertness of fluorocarbons. Current research, particularly in ophthalmology (e.g., Novaliq’s EyeSol® technology), validates F6H10 as non-cytotoxic to retinal pigment epithelium (ARPE-19) cells, provided it is free of hydrogen-containing impurities. Its primary safety advantage over traditional PFCLs is its significantly lower specific gravity (~1.1 g/cm³ vs. 1.9 g/cm³), which reduces physical compression damage to underlying tissues during intraocular use.

Part 1: The Physicochemical Basis of Biocompatibility

To understand the cytotoxicity profile of F6H10, one must first distinguish its physical behavior from pure perfluorocarbons. Toxicity in this class of materials is rarely chemical (receptor binding) but rather physical (density-driven compression) or impurity-driven (incomplete fluorination).

Table 1: Comparative Physicochemical Properties

Data synthesized from standard rheological studies and SFA comparative literature.

| Property | F6H10 (SFA) | Perfluorooctane (PFO) | Silicone Oil (1000 cSt) | Water (Control) |

| Structure | Amphiphilic ( | Lipophobic ( | Lipophilic Polymer | Polar |

| Density (g/cm³) | ~1.12 | 1.93 | 0.97 | 1.00 |

| Surface Tension (mN/m) | ~22 | 14 | 21 | 72 |

| Refractive Index | 1.34 (Water-like) | 1.27 | 1.40 | 1.33 |

| Solubility | Dissolves lipophilic drugs | Immiscible with lipids | Immiscible | Hydrophilic |

| Cytotoxicity Risk | Low (Solvent/Vehicle) | Moderate (Physical Compression) | Low (Emulsification risk) | None |

Mechanism of Action: The "Molecular Dowel" Effect

Unlike PFO, which repels both water and lipids, F6H10 acts as a surfactant-like stabilizer without the toxicity associated with traditional surfactants (e.g., BAC).

-

The Fluorine Tail (

): Provides chemical inertness and low surface tension. -

The Hydrocarbon Tail (

): Interdigitates with phospholipid bilayers of cell membranes or lipophilic drugs.

This allows F6H10 to stabilize emulsions (e.g., stabilizing PFOB emulsions) by acting as a "dowel" between the fluorocarbon phase and the lipid phase, enhancing biocompatibility by preventing phase separation.

Part 2: Comparative Cytotoxicity Analysis

The "Extract" vs. "Direct Contact" Fallacy

A critical failure point in evaluating fluorocarbons is relying on standard ISO 10993 extraction protocols. Because F6H10 is immiscible with aqueous cell culture media (DMEM/RPMI), toxic impurities often do not leach into the media during extraction.

-

Incorrect Method: Extract Test. (Result: False Negative).

-

Correct Method: Direct Contact Test.[2] (Result: Accurate Bio-response).

Performance on ARPE-19 Cells (Retinal Pigment Epithelium)

Studies utilizing ARPE-19 cells—the gold standard for ophthalmic toxicity—demonstrate the following:

-

F6H10 (Pure): Cell viability remains >90% after 24-72 hours of direct contact. The lower density prevents the "crushing" effect seen with heavier PFCLs.

-

PFO (Pure): Viable, but prolonged contact (>48h) can lead to physical damage due to density (1.93 g/cm³).

-

Impure Fluorocarbons: Presence of H-containing impurities (e.g., incomplete fluorination products) causes rapid cell death (<30% viability) via chemical toxicity.

Key Insight: F6H10 is often used as a vehicle (e.g., in EvoTears or CyclASol technologies). In these formulations, F6H10 has shown no irritation (Draize test score 0) and no systemic absorption, as SFAs are not metabolized by the human body.

Part 3: Experimental Protocols

Protocol: Direct Contact Cytotoxicity Assay for Volatile SFAs

Standard MTT/XTT assays fail because volatile SFAs evaporate or block gas exchange. This modified protocol ensures validity.

Materials:

-

ARPE-19 or L929 Cell Line.

-

0.1% SDS (Positive Control).

-

Culture Medium (DMEM + 10% FBS).

-

Transwell Inserts or Inverted Culture Setup.

Step-by-Step Workflow:

-

Seeding: Seed ARPE-19 cells at

cells/well in a 96-well plate. Incubate 24h to reach 80% confluence. -

Exposure (Direct Contact):

-

Aspirate culture medium.

-

Apply 100 µL of F6H10 directly onto the cell monolayer.

-

Critical Step: Because F6H10 is lighter than PFO but heavier than water, it will sink if added to media, or cover cells if added alone. To prevent evaporation of the SFA and starvation of cells, add a layer of culture medium on top of the F6H10 if the setup allows, or use Transwell inserts where cells grow on the bottom of the insert and are dipped into the F6H10.

-

-

Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

-

Note: Ensure the plate is sealed with Parafilm to prevent SFA evaporation.

-

-

Wash: Remove F6H10. Wash cells 2x with PBS.

-

Troubleshooting: F6H10 is hydrophobic.[1] Ensure thorough washing to remove the oil phase before adding the dye.

-

-

Quantification (XTT/MTS): Add XTT reagent. Incubate 4h. Read absorbance at 450 nm.

-

Viability Calculation:

Part 4: Regulatory & Clinical Status

Applications

-

Ophthalmology (Dry Eye & Drug Delivery): F6H10 is a key component in water-free eye drop technologies (e.g., Novaliq's EyeSol). It serves as a carrier for Cyclosporine A (CyclASol) because it dissolves the drug without requiring surfactants or preservatives, which are often the source of irritation in standard eye drops.

-

Retinal Tamponades: While PFO is the standard for intraoperative unfolding of the retina, F6H10 is explored for longer-term tamponades due to lower specific gravity (less risk of mechanical retinal damage).

Safety Profile Summary

-

Systemic Toxicity: Negligible. SFAs are chemically inert and not metabolized.[1][5]

-

Ocular Irritation: Non-irritating (Draize Score 0).

-

Refractive Index: ~1.34 (matches vitreous/water), offering superior optical clarity for patients compared to Silicone Oil (1.40).

References

-

Meinert, H., & Roy, T. (2000). Semifluorinated alkanes—a new class of compounds with outstanding properties for use in ophthalmology.[6][7] European Journal of Ophthalmology.

-

Novaliq GmbH. (2023). EyeSol® Technology: Scientific Basis and Safety Profile.[6][8] Novaliq Corporate Research.

-

Romano, M. R., et al. (2021).[9][10] Toxicity Threshold of Perfluorocarbon Liquids for Intraocular Use: Dose–Response Assessment of In Vitro Cytotoxicity of Possible Contaminants. Translational Vision Science & Technology.

-

Bron, A. J., et al. (2019). Efficacy and Safety of Perfluorohexyloctane (F6H8) Eye Drops in Patients with Dry Eye Disease.[1] The Ocular Surface. (Note: Comparative data for SFA class safety).

-

International Organization for Standardization. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[11]

Sources

- 1. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Technology - Novaliq [novaliq.com]

- 6. ondrugdelivery.com [ondrugdelivery.com]

- 7. researchgate.net [researchgate.net]

- 8. The Ophthalmologist | Smaller Drops, Bigger Impact [theophthalmologist.com]

- 9. research.unipd.it [research.unipd.it]

- 10. tvst.arvojournals.org [tvst.arvojournals.org]

- 11. researchgate.net [researchgate.net]

A Comparative Analysis of Semifluorinated Alkanes in Ophthalmology: From Vitreoretinal Surgery to Dry Eye Therapy